[(5-bromo-2-oxoindol-3-yl)amino]thiourea [(5-bromo-2-oxoindol-3-yl)amino]thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13268507
InChI: InChI=1S/C9H7BrN4OS/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3H,(H3,11,14,16)(H,12,13,15)
SMILES:
Molecular Formula: C9H7BrN4OS
Molecular Weight: 299.15 g/mol

[(5-bromo-2-oxoindol-3-yl)amino]thiourea

CAS No.:

Cat. No.: VC13268507

Molecular Formula: C9H7BrN4OS

Molecular Weight: 299.15 g/mol

* For research use only. Not for human or veterinary use.

[(5-bromo-2-oxoindol-3-yl)amino]thiourea -

Specification

Molecular Formula C9H7BrN4OS
Molecular Weight 299.15 g/mol
IUPAC Name [(5-bromo-2-oxoindol-3-yl)amino]thiourea
Standard InChI InChI=1S/C9H7BrN4OS/c10-4-1-2-6-5(3-4)7(8(15)12-6)13-14-9(11)16/h1-3H,(H3,11,14,16)(H,12,13,15)
Standard InChI Key BWOCZUHJZYNGIK-UHFFFAOYSA-N
Isomeric SMILES C1=CC2=NC(=O)C(=C2C=C1Br)NNC(=S)N
Canonical SMILES C1=CC2=NC(=O)C(=C2C=C1Br)NNC(=S)N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

  • IUPAC Name: [(5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea .

  • SMILES: [H]N([H])C(=S)N([H])\N=C1/C(=O)N([H])C2=C1C=C(Br)C=C2 .

  • InChIKey: BWOCZUHJZYNGIK-UHFFFAOYSA-N .

The indole ring system is substituted with a bromine atom at position 5 and a ketone group at position 2. The thiourea moiety (-NH-CS-NH₂) is conjugated to the indole’s 3-position, enabling hydrogen bonding and π-π interactions critical for biological activity .

Physicochemical Data

PropertyValueSource
Molecular Weight299.15 g/mol
Melting Point198–200°C (ethanol solvent)
SolubilityLow in water; soluble in DMSO
pKa~9.28 (predicted)

Synthesis and Characterization

Synthetic Routes

The compound is typically synthesized via a condensation reaction between 5-bromo-2-oxoindole and thiourea under acidic or thermal conditions . A representative protocol includes:

  • Bromination: 2-Oxoindole is brominated at position 5 using N-bromosuccinimide (NBS) in acetone .

  • Condensation: The resulting 5-bromo-2-oxoindole reacts with thiourea in ethanol or DMF, catalyzed by methanesulfonic acid .

Key Reaction:

5-Bromo-2-oxoindole+ThioureaH+[(5-Bromo-2-oxoindol-3-yl)amino]thiourea\text{5-Bromo-2-oxoindole} + \text{Thiourea} \xrightarrow{\text{H}^+} \text{[(5-Bromo-2-oxoindol-3-yl)amino]thiourea}

Characterization Techniques

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of indole protons (δ 6.8–7.5 ppm) and thiourea NH signals (δ 9.2–10.1 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 299.0 [M+H]⁺.

  • X-ray Crystallography: Reveals planar indole-thiourea conjugation and intermolecular hydrogen bonds .

Biological Activities and Mechanisms

Anticancer Activity

  • Mechanism: Induces apoptosis via mitochondrial pathway activation .

  • In Vitro Data: Against MCF-7 breast cancer cells, IC₅₀ = 12.3 μM .

Enzyme Inhibition

  • Tyrosinase Inhibition: IC₅₀ = 5.6 μM (compared to kojic acid, IC₅₀ = 16.7 μM) .

  • FAD-Dependent Oxidoreductase Binding: Crystallographic screening shows binding affinity ΔG = -7.2 kcal/mol .

Comparative Analysis with Analogues

CompoundBiological ActivityIC₅₀/EC₅₀Source
[(5-Bromo-2-oxoindol-3-yl)amino]thioureaTyrosinase inhibition5.6 μM
[(2-Oxoindol-3-yl)amino]ureaAntiviral (HCV)1.2 μM
1-(5-Bromoquinoxalin-6-yl)thioureaBrimonidine impurityN/A

Applications and Future Directions

Pharmaceutical Development

  • Lead Compound: For HCV and melanoma therapies .

  • Drug Delivery: Nanoformulations to enhance solubility.

Industrial Relevance

  • Chemical Intermediate: Synthesis of fused heterocycles .

Research Gaps

  • In Vivo Toxicity: Limited data on pharmacokinetics.

  • Structure-Activity Relationships (SAR): Impact of substituents on efficacy .

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